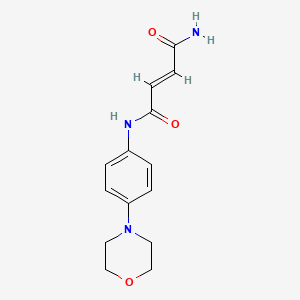

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide

Description

(E)-N'-(4-Morpholin-4-ylphenyl)but-2-enediamide is a synthetic compound characterized by a conjugated but-2-enediamide backbone with a 4-morpholinophenyl substituent. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique electronic and solubility properties, distinguishing it from analogs with halogenated or aromatic substituents.

Properties

IUPAC Name |

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c15-13(18)5-6-14(19)16-11-1-3-12(4-2-11)17-7-9-20-10-8-17/h1-6H,7-10H2,(H2,15,18)(H,16,19)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFHGGKXLWIYPP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide typically involves the following steps:

Formation of the morpholine-phenyl intermediate: This step involves the reaction of 4-bromoaniline with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions to form 4-(morpholin-4-yl)aniline.

Coupling with but-2-enediamide: The intermediate 4-(morpholin-4-yl)aniline is then coupled with but-2-enediamide using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere. The reaction conditions typically include the use of a palladium catalyst, a base like triethylamine, and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production methods for (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is evaluated for its potential use as an intermediate in the synthesis of other valuable chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(4-morpholin-4-ylphenyl)but-2-enediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of But-2-enediamide Derivatives

Key Observations :

- Substituent Effects: The morpholino group in the target compound contrasts with halogenated (Cl, F, Br) or alkylated (dimethylaminopropyl) substituents in analogs. Morpholino’s polarity likely improves aqueous solubility compared to lipophilic chlorophenyl or bromoaniline groups .

- Crystallography: N,N′-Bis(4-chlorophenyl)but-2-enediamide exhibits a monoclinic lattice with significant hydrogen bonding (evidenced by β angle and cell volume), whereas the morpholino analog’s crystal data are unreported. Chlorophenyl derivatives may form denser packing due to halogen interactions .

Electronic and Pharmacological Comparisons

Key Observations :

- Hydrogen Bonding: The morpholino group’s nitrogen and oxygen atoms facilitate hydrogen bonding, critical for target binding (e.g., kinase active sites). Chlorophenyl groups lack H-bond donors, relying on hydrophobic interactions .

- Biological Targets: Analogs with bromoaniline (EGFR inhibitors) or chloroquinoline (antiplasmodial) moieties demonstrate substituent-driven target specificity. The morpholino group’s role in target selection warrants further study .

Biological Activity

(E)-N'-(4-morpholin-4-ylphenyl)but-2-enediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a morpholine ring attached to a phenyl group, which is further connected to a but-2-enediamide moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, leading to various physiological responses.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related morpholine derivatives showed promising antitubercular activity against Mycobacterium tuberculosis, indicating that the morpholine ring is crucial for antimicrobial efficacy .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-N'-(4-piperidin-4-ylphenyl)but-2-enediamide | Piperidine ring instead of morpholine | Moderate antimicrobial activity |

| (E)-N'-(4-pyrrolidin-4-ylphenyl)but-2-enediamide | Pyrrolidine ring | Lower binding affinity compared to morpholine derivative |

The presence of the morpholine ring in this compound enhances its biological activity compared to similar compounds with different heterocycles.

Case Studies and Research Findings

- Antimycobacterial Activity : A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized and tested for their antimycobacterial properties. The results indicated that certain derivatives exhibited significant inhibition against resistant strains of M. tuberculosis .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis was employed to correlate the chemical structure of morpholine derivatives with their biological activity, providing insights into the steric and electronic requirements for effective enzyme inhibition .

- Therapeutic Applications : The unique properties of this compound make it a candidate for further development in drug discovery, particularly in designing new therapeutic agents targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.